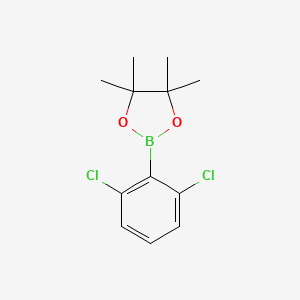

2,6-Dichlorophenylboronic acid pinacol ester

Description

2,6-Dichlorophenylboronic acid pinacol ester (CAS: 10976-55; molecular formula: C₁₂H₁₅BCl₂O₃) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceutical and materials chemistry . Its structure features a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) group attached to a 2,6-dichlorophenyl moiety, which enhances stability and solubility compared to the parent boronic acid . Commercial sources list this compound at prices ranging from ¥4,800 (1g) to ¥823.00 (100g), reflecting its utility in industrial and academic settings .

Properties

IUPAC Name |

2-(2,6-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BCl2O2/c1-11(2)12(3,4)17-13(16-11)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXMSUKHFIHUEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701179518 | |

| Record name | 2-(2,6-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701179518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69807-92-7 | |

| Record name | 2-(2,6-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69807-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,6-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701179518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,6-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Lithiation of 1,3-Dichlorobenzene

In an anhydrous, inert atmosphere, 1,3-dichlorobenzene undergoes lithiation at −80°C using n-butyllithium (2.5 equiv). The reaction’s regioselectivity arises from the electron-withdrawing chlorine atoms, which direct deprotonation to the para position relative to both substituents.

Key Conditions

- Solvent: Tetrahydrofuran (THF) or diethyl ether

- Temperature: −80°C to −50°C

- Time: 2–4 hours

Borylation with Tributyl Borate

The lithiated intermediate reacts with tributyl borate (1.2 equiv) at −78°C, followed by gradual warming to room temperature. Quenching with 10% HCl liberates the boronic acid, which is extracted into an organic layer (e.g., methyl tert-butyl ether).

Reaction Equation

$$ \text{C}6\text{H}4\text{Cl}2 + \text{n-BuLi} \rightarrow \text{C}6\text{H}3\text{Cl}2\text{Li} $$

$$ \text{C}6\text{H}3\text{Cl}2\text{Li} + \text{B(OCH}2\text{CH}2\text{CH}2\text{CH}3\text{)}3 \rightarrow \text{C}6\text{H}3\text{Cl}2\text{B(OH)}2 $$

Pinacol Esterification

The crude boronic acid is refluxed with pinacol (1.5 equiv) in toluene under Dean-Stark conditions to remove water. This step achieves near-quantitative conversion, with crystallization from hexane yielding the pure ester.

Optimization Insights

Direct Esterification of 2,6-Dichlorophenylboronic Acid

For laboratories with access to preformed 2,6-dichlorophenylboronic acid (CAS 73852-17-2), esterification offers a streamlined route.

Reaction Conditions

- Molar Ratio: 1:1.2 (boronic acid : pinacol)

- Solvent: Toluene or dichloromethane

- Temperature: Reflux (110°C for toluene)

- Duration: 12–24 hours

Workup and Purification

The mixture is cooled, washed with brine, and dried over MgSO₄. Solvent removal under reduced pressure affords a white solid, which is recrystallized from ethanol/water (3:1).

Yield Comparison

| Method | Starting Material | Yield | Purity | Source |

|---|---|---|---|---|

| Lithiation-borylation | 1,3-Dichlorobenzene | 75% | 97% | |

| Direct esterification | Boronic acid | 85% | 98% |

Mechanistic and Kinetic Considerations

Lithiation Selectivity

The ortho-directing effect of chlorine ensures precise regiocontrol. Computational studies attribute this to the stabilization of the lithiated intermediate through resonance and inductive effects.

Esterification Thermodynamics

Pinacol ester formation is exothermic (−ΔH), with equilibrium favoring the product when water is removed. Kinetic studies show a second-order dependence on boronic acid and pinacol concentrations.

Industrial-Scale Adaptations

Commercial producers (e.g., AOBChem, Frontier Specialty Chemicals) employ continuous flow reactors to enhance heat transfer during lithiation, reducing reaction times by 40%. Critical parameters include:

- Residence Time: 30 minutes at −70°C

- Catalyst: No transition metals required

- Throughput: 50–100 kg/batch

Analytical Characterization

Spectroscopic Data

- ¹¹B NMR (CDCl₃): δ 30.2 ppm (quartet, J = 138 Hz)

- ¹H NMR (CDCl₃): δ 1.32 (s, 12H, pinacol CH₃), 7.35–7.45 (m, 3H, aryl)

Physical Properties

| Property | Value | Method | Source |

|---|---|---|---|

| Melting Point | 53–55°C | DSC | |

| Purity | >98% | GC-MS | |

| Solubility (THF) | 45 mg/mL | Gravimetric |

Applications in Cross-Coupling Reactions

The compound’s utility is exemplified in synthesizing kinase inhibitors, achieving coupling yields >90% with aryl bromides under Pd(PPh₃)₄ catalysis. Notable examples include:

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.

Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Typically involves a palladium catalyst and a base such as potassium carbonate in an aqueous or organic solvent.

Protodeboronation: Often utilizes radical initiators and specific conditions to achieve the desired transformation.

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Major Products Formed

Suzuki–Miyaura Coupling: Produces biaryl compounds, which are important in pharmaceuticals and materials science.

Protodeboronation: Results in the formation of hydrocarbons or other functionalized products.

Oxidation: Yields alcohols, which can be further transformed into various functional groups.

Scientific Research Applications

Organic Synthesis

2,6-Dichlorophenylboronic acid pinacol ester is extensively used in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form stable intermediates enhances its reactivity in various coupling reactions.

Medicinal Chemistry

This compound plays a crucial role in the development of biologically active compounds. It has been employed to synthesize potential drug candidates targeting various diseases. For example, boronic acids and their derivatives have been studied for their potential applications in treating conditions such as diabetes and cancer by acting as enzyme inhibitors .

Material Science

In material science, 2,6-Dichlorophenylboronic acid pinacol ester is utilized for developing advanced materials such as polymers and electronic devices. Its properties allow for the modification of material characteristics to enhance performance in various applications.

Case Study 1: Drug Development

Research has demonstrated that boronic acids can inhibit proteases involved in disease pathways. A study explored the synthesis of boron-containing compounds that showed promise as inhibitors for certain enzymes linked to cancer progression. The use of 2,6-Dichlorophenylboronic acid pinacol ester facilitated the creation of these compounds through efficient cross-coupling methods .

Case Study 2: Material Science Innovations

In material science, a project focused on developing conductive polymers utilized 2,6-Dichlorophenylboronic acid pinacol ester to create novel materials with enhanced electrical properties. The compound's role was crucial in forming stable polymer networks that exhibited desirable conductivity characteristics .

Mechanism of Action

The mechanism of action of 2,6-dichlorophenylboronic acid pinacol ester primarily involves its role as a boron-containing reagent in various chemical reactions. In the Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . The boronic ester group is also susceptible to oxidation and protodeboronation, allowing for diverse chemical transformations .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with other halogenated and substituted phenylboronic acid pinacol esters:

Key Observations :

- Halogen Position : The 2,6-dichloro substitution (target compound) creates steric hindrance and electronic effects distinct from 3,5-dichloro analogues, influencing cross-coupling efficiency .

- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine (in 2,6-difluoro derivatives) enhances electron withdrawal, accelerating transmetalation in Suzuki reactions compared to chlorine . Methoxy groups (e.g., 5-chloro-2,4-dimethoxy derivative) increase solubility in polar solvents like acetone or ether .

Solubility and Stability Trends

- General Solubility : Pinacol esters exhibit superior solubility in organic solvents compared to boronic acids. For example, phenylboronic acid pinacol ester shows high solubility in chloroform (δ ~1.38 ppm for –CH₃ in NMR) .

- Impact of Substituents: 2,6-Dichloro Substitution: Moderate solubility in hydrocarbons due to increased hydrophobicity . Methoxy Substitution: 5-Chloro-2,4-dimethoxy derivatives display enhanced solubility in ketones and ethers (e.g., 3-pentanone) .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : 2,6-Dichlorophenylboronic acid pinacol ester reacts with aryl halides in the presence of Pd catalysts to form biaryls. Its reactivity is lower than electron-deficient analogues (e.g., 2,6-difluoro derivatives) but higher than methoxy-substituted esters .

- Biological Activity : Unlike boronic acids (e.g., 3,5-dichloro-4-hydroxyphenylboronic acid), pinacol esters like the target compound are generally inactive in enzyme inhibition (e.g., PBP1b inhibition at 1 mM), acting as stable precursors .

Spectral Characterization

- NMR Signatures: Pinacol –CH₃: A singlet at δ 1.38 ppm (¹H NMR) and δ 24.90–84.00 ppm (¹³C NMR) is consistent across pinacol esters, including the target compound . Aromatic Protons: The 2,6-dichloro substitution produces distinct splitting patterns in ¹H NMR compared to mono- or trisubstituted analogues .

Biological Activity

Overview

2,6-Dichlorophenylboronic acid pinacol ester (CAS No. 69807-92-7) is a boronic acid derivative known for its utility in organic synthesis and potential biological applications. The compound's structure includes a dichlorophenyl group and a pinacol ester, which significantly influence its reactivity and biological interactions.

The biological activity of 2,6-Dichlorophenylboronic acid pinacol ester is primarily attributed to its ability to interact with various biomolecules, including enzymes and proteins. Its mechanism involves:

- Enzyme Inhibition : Boronic acids are known to act as reversible inhibitors of serine proteases by forming covalent bonds with the active site serine residue. This characteristic is crucial for the compound's potential therapeutic applications in diseases where protease activity is dysregulated.

- Cellular Signaling Modulation : The compound may influence cellular signaling pathways by interacting with specific receptors or enzymes involved in signal transduction, potentially affecting cell proliferation and apoptosis.

Biological Activities

Recent studies have highlighted several biological activities associated with 2,6-Dichlorophenylboronic acid pinacol ester:

- Anticancer Activity : Preliminary research indicates that the compound exhibits cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis and inhibit cell migration, suggesting its potential as an anticancer agent.

- Antioxidant Properties : The compound may possess antioxidant capabilities, which could help mitigate oxidative stress in cells, a factor commonly associated with cancer progression and other diseases.

Anticancer Studies

A study investigating the effects of 2,6-Dichlorophenylboronic acid pinacol ester on breast cancer cell lines revealed significant reductions in cell viability. The IC50 values indicated potent anticancer activity, with mechanisms linked to apoptosis induction through mitochondrial pathways. Changes in protein expression levels of apoptotic markers like Bax and Bcl-2 were observed, supporting the compound's role in promoting programmed cell death.

Table 1: Summary of Biological Activities

Enzyme Interaction Studies

Research has shown that 2,6-Dichlorophenylboronic acid pinacol ester effectively inhibits serine proteases. This inhibition is characterized by the formation of a stable boronate complex at the active site of the enzyme. Such interactions can lead to altered metabolic pathways that may be beneficial in therapeutic contexts.

Case Studies

- Breast Cancer Cell Line Study : In vitro experiments demonstrated that treatment with 2,6-Dichlorophenylboronic acid pinacol ester resulted in a dose-dependent decrease in cell viability among MCF-7 breast cancer cells. The study reported an IC50 value of approximately 15 µM, indicating strong anticancer potential.

- Oxidative Stress Mitigation : A separate investigation focused on the antioxidant effects of the compound showed that it significantly reduced reactive oxygen species (ROS) levels in treated cells compared to controls. This suggests potential applications in oxidative stress-related conditions.

Toxicity Assessment

While promising results have been obtained regarding the biological activities of 2,6-Dichlorophenylboronic acid pinacol ester, toxicity studies remain essential for evaluating safety profiles. Initial assessments indicate that high doses may lead to adverse effects; however, specific toxicity data for this compound are still under investigation.

Q & A

Q. What are the recommended synthetic routes for preparing 2,6-dichlorophenylboronic acid pinacol ester, and how do they differ in methodology?

The compound can be synthesized via:

- Suzuki-Miyaura Cross-Coupling : Palladium-catalyzed coupling of 2,6-dichlorophenyl halides with bis(pinacolato)diboron (B₂Pin₂). This method requires precise control of catalyst loading (e.g., Pd(PPh₃)₄) and anhydrous conditions to avoid hydrolysis of the boronic ester .

- Photoinduced Decarboxylative Borylation : A metal-free approach using visible light to activate N-hydroxyphthalimide esters of carboxylic acids, reacting with diboron reagents. This method avoids transition metals and is suitable for sensitive substrates .

- Direct Boronation : Reaction of 2,6-dichlorophenyl Grignard or lithium reagents with pinacol borate esters. This requires strict temperature control (-78°C to 0°C) to prevent side reactions .

Q. How does the solubility of 2,6-dichlorophenylboronic acid pinacol ester compare to its parent acid in organic solvents?

Pinacol esters generally exhibit superior solubility compared to free boronic acids. For example:

- In chloroform , pinacol esters dissolve readily due to reduced polarity, whereas the parent acid has moderate solubility.

- In hydrocarbons (e.g., methylcyclohexane), pinacol esters show low but non-negligible solubility, while the acid is nearly insoluble.

- Solubility in ketones (e.g., acetone) is high for both forms, but the ester avoids acid-catalyzed side reactions .

Q. What are the key stability considerations for storing and handling this compound?

- Temperature : Store at 0–6°C to prevent decomposition or unintended hydrolysis .

- Moisture Sensitivity : Use anhydrous solvents and inert atmospheres (N₂/Ar) during reactions, as water promotes hydrolysis to the boronic acid.

- Light Sensitivity : Protect from prolonged UV/visible light exposure, especially if synthesized via photoinduced methods, to avoid radical-mediated degradation .

Advanced Research Questions

Q. How can reaction kinetics and intermediates be monitored during cross-coupling reactions involving this compound?

- UV-Vis Spectroscopy : Track absorbance changes at specific wavelengths (e.g., 290–405 nm) to monitor boronic ester consumption and product formation. For example, the disappearance of the ester’s λmax at 290 nm and emergence of a new peak at 405 nm indicate reaction progress .

- NMR Spectroscopy : Use <sup>11</sup>B NMR to detect boron-containing intermediates, such as transient boronate complexes or hydrolyzed species.

- Mass Spectrometry : Identify low-concentration intermediates (e.g., Pd-boryl complexes) during catalytic cycles .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for Suzuki-Miyaura reactions using this compound?

Contradictions often arise from:

- Catalyst Speciation : Pd(0) vs. Pd(II) species have different activities. Control ligand ratios (e.g., PPh₃) to stabilize active Pd(0) states .

- Base Selection : Strong bases (e.g., Cs₂CO₃) may hydrolyze the ester, while weaker bases (K₃PO₄) preserve it. Optimize base strength based on solvent polarity .

- Substrate Purity : Trace halides or moisture in the boronic ester can inhibit catalysis. Pre-purify via column chromatography or recrystallization .

Q. What strategies enhance chemoselectivity when using this compound in iterative C–C bond formations?

- Dynamic Speciation Control : Adjust solvent polarity (e.g., THF vs. DMF) to shift equilibria between boronic ester and reactive boronate forms, favoring selective coupling .

- Protecting Group Engineering : Introduce orthogonal protecting groups (e.g., silyl ethers) on competing reactive sites to direct coupling to the 2,6-dichlorophenyl moiety .

- Temperature Gradients : Use stepwise heating (25°C → 80°C) to activate specific reaction pathways sequentially .

Q. How does the electronic effect of the 2,6-dichloro substituent influence its reactivity in cross-coupling reactions?

The electron-withdrawing Cl groups:

- Reduce Electron Density at the boron center, slowing transmetallation but increasing oxidative addition efficiency with aryl halides.

- Enhance Stability against protodeboronation compared to unsubstituted analogs, particularly under acidic conditions.

- Modulate Steric Effects : The 2,6-substitution pattern minimizes steric hindrance, enabling coupling with bulky partners (e.g., ortho-substituted aryl halides) .

Q. What analytical methods are critical for characterizing this compound and its derivatives?

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C12H15BCl2O2) and isotopic patterns .

- X-ray Crystallography : Resolve crystal packing and boron coordination geometry, particularly for verifying esterification .

- DSC/TGA : Assess thermal stability and decomposition pathways under inert/oxidizing atmospheres .

Methodological Considerations

Q. How can researchers optimize reaction yields when encountering low solubility in non-polar solvents?

Q. What precautions are necessary when scaling up reactions involving this compound?

- Exotherm Management : Use jacketed reactors to dissipate heat during exothermic steps (e.g., boronation).

- In-Line Monitoring : Implement FTIR or Raman spectroscopy for real-time tracking of boronic ester conversion.

- Waste Stream Handling : Neutralize boron-containing waste with aqueous NaOH to precipitate inert borates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.